6-(3,4-Dichlorophenyl)picolinic acid
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Overview
Description
6-(3,4-Dichlorophenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a dichlorophenyl group attached to the sixth position of the picolinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dichlorophenyl)picolinic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with picolinic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dichlorophenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group allows for substitution reactions, where chlorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3,4-Dichlorophenyl)picolinic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(3,4-Dichlorophenyl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to zinc finger proteins, altering their structure and function . This interaction can inhibit viral replication and other cellular processes, making it a potential antiviral agent .
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: A parent compound with a carboxylic acid group at the second position of the pyridine ring.
6-(3,5-Dichlorophenyl)picolinic Acid: A similar compound with chlorine atoms at different positions on the phenyl ring.
6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid: A derivative with a pyrazole ring replacing the chlorine atoms.
Uniqueness
6-(3,4-Dichlorophenyl)picolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-(3,4-dichlorophenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-8-5-4-7(6-9(8)14)10-2-1-3-11(15-10)12(16)17/h1-6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGGXKQGGJCEFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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